

Spectroscopic properties of C.I. Acid Yellow 200 (UV-Vis, Fluorescence)

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Compound of Interest

Compound Name: C.I. Acid yellow 200

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Spectroscopic Profile of C.I. Acid Yellow 200: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **C.I. Acid Yellow 200**, a fluorescent, water-soluble monoazo dye. The document details its fundamental chemical characteristics and outlines standardized experimental protocols for analyzing its behavior using UV-Visible and fluorescence spectroscopy.

Core Properties of C.I. Acid Yellow 200

C.I. Acid Yellow 200, identified by the CAS number 6359-95-1, is a brilliant yellow dye primarily utilized in the textile industry for wool dyeing.^[1] Its chemical structure reveals a single azo linkage, contributing to its characteristic color. The dye's water solubility is conferred by the presence of two sulfonate groups, making it suitable for various aqueous-based applications.

Table 1: Chemical and Physical Properties of **C.I. Acid Yellow 200**

Property	Value	Reference
C.I. Name	Acid Yellow 200	[1]
C.I. Number	18930	[1]
CAS Number	6359-95-1	[1]
Molecular Formula	C ₂₀ H ₁₃ ClN ₄ Na ₂ O ₇ S ₂	[1]
Molecular Weight	566.9 g/mol	
Chemical Class	Monoazo	
Physical Appearance	Brilliant Yellow Powder	
Common Applications	Wool Dyeing	

Spectroscopic Data

The following tables are structured to present the key UV-Visible absorption and fluorescence characteristics of **C.I. Acid Yellow 200**. While specific experimental values for this particular dye are not readily available in the public domain, these tables serve as a template for data acquisition and presentation.

Table 2: UV-Visible Spectroscopic Data for **C.I. Acid Yellow 200**

Parameter	Value	Solvent
λ_{max} (Maximum Absorption Wavelength)	Data not available	Water
ϵ (Molar Absorptivity)	Data not available	Water

Table 3: Fluorescence Spectroscopic Data for **C.I. Acid Yellow 200**

Parameter	Value	Solvent
λ_{ex} (Excitation Wavelength)	Data not available	Water
λ_{em} (Emission Wavelength)	Data not available	Water
Quantum Yield (Φ)	Data not available	Water
Fluorescence Lifetime (τ)	Data not available	Water

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of water-soluble dyes such as **C.I. Acid Yellow 200**.

UV-Visible Spectroscopy Protocol

This protocol outlines the procedure for determining the maximum absorption wavelength (λ_{max}) and molar absorptivity (ϵ) of **C.I. Acid Yellow 200**.

Materials:

- **C.I. Acid Yellow 200**
- Deionized water (or other appropriate solvent)
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Stock Solution Preparation:** Accurately weigh a precise amount of **C.I. Acid Yellow 200** powder and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

- **Serial Dilutions:** Perform a series of dilutions from the stock solution to prepare several standard solutions of varying, known concentrations.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
- **Baseline Correction:** Fill a quartz cuvette with the solvent (deionized water) to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).
- **Sample Measurement:** Starting with the most dilute solution, rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- **Data Analysis:**
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectra.
 - Using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration.
 - The molar absorptivity (ϵ) can be determined from the slope of the linear portion of the calibration curve.

Fluorescence Spectroscopy Protocol

This protocol describes the steps to determine the excitation and emission wavelengths, and relative quantum yield of **C.I. Acid Yellow 200**.

Materials:

- **C.I. Acid Yellow 200** standard solutions (prepared as in the UV-Vis protocol)
- A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H_2SO_4)
- Fluorescence spectrophotometer

- Quartz cuvettes

Procedure:

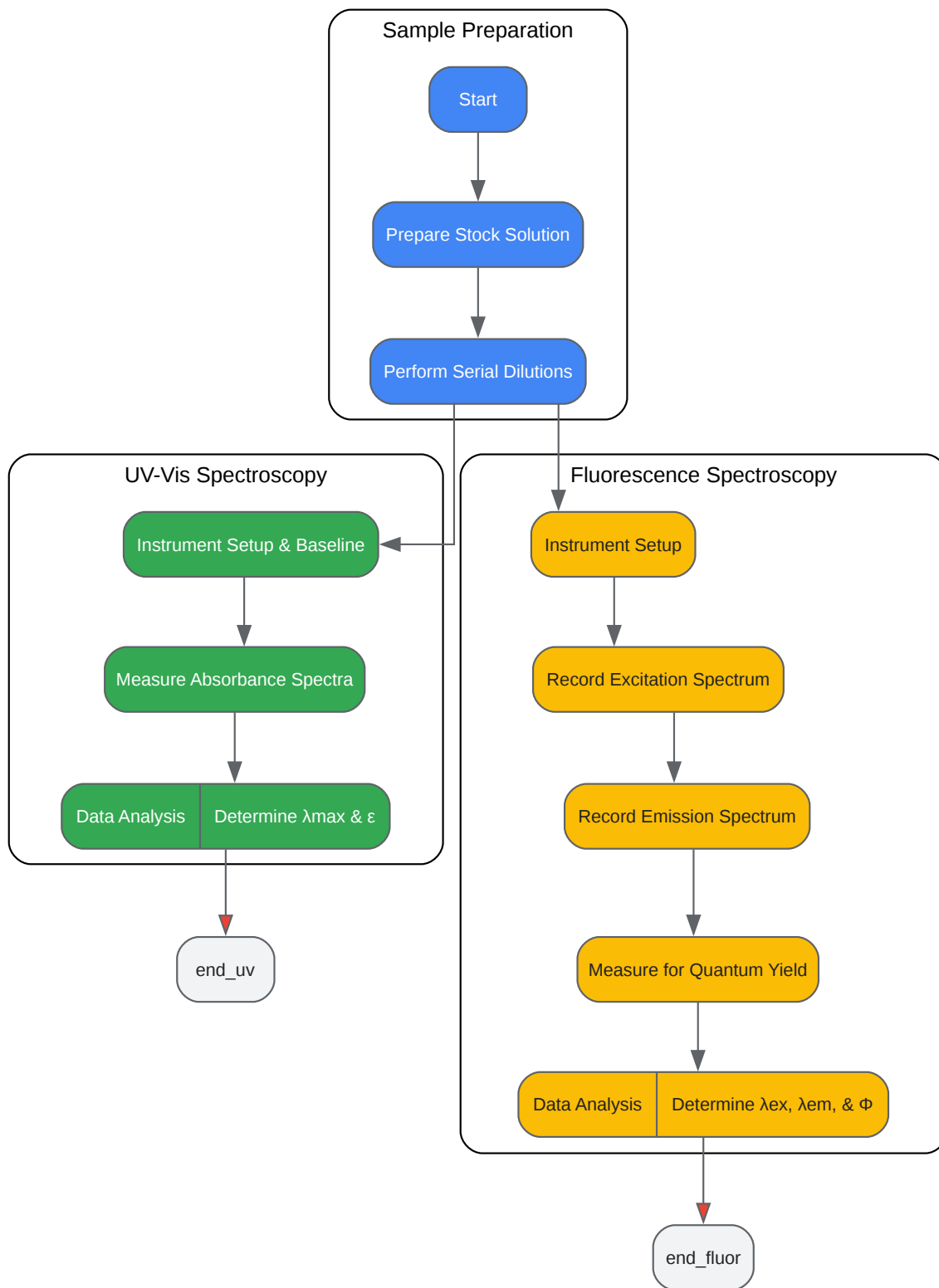
- Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.
- Excitation Spectrum:
 - Set the emission monochromator to an estimated emission wavelength.
 - Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum.
 - The peak of this spectrum corresponds to the optimal excitation wavelength (λ_{ex}).
- Emission Spectrum:
 - Set the excitation monochromator to the determined λ_{ex} .
 - Scan the emission monochromator to record the fluorescence emission spectrum.
 - The peak of this spectrum is the maximum emission wavelength (λ_{em}).
- Quantum Yield Determination (Relative Method):
 - Measure the absorbance of both the **C.I. Acid Yellow 200** solution and the standard fluorophore solution at the excitation wavelength of the standard. The absorbance of both solutions should be kept low (< 0.1) to avoid inner filter effects.
 - Measure the integrated fluorescence intensity of both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths).
 - Calculate the quantum yield of **C.I. Acid Yellow 200** using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$
 Where:
 - Φ is the quantum yield

- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Spectroscopic Analysis of C.I. Acid Yellow 200

[Click to download full resolution via product page](#)Caption: Logical workflow for the spectroscopic characterization of **C.I. Acid Yellow 200**.

This guide provides a foundational understanding of the spectroscopic properties of **C.I. Acid Yellow 200** and the methodologies for their determination. For specific research applications, further optimization of the experimental protocols may be required.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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